4-(1,3-Thiazol-2-yloxy)phenol
Overview
Description
“4-(1,3-Thiazol-2-yloxy)phenol” is a chemical compound with the molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol . It has recently gained attention in various fields of research and industry due to its unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group attached to a thiazole ring via an oxygen atom . The phenol group contributes to the compound’s reactivity and potential biological activity.Chemical Reactions Analysis
Phenolic compounds, such as “this compound”, are known to undergo various chemical reactions. For instance, they can undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone . They can also react with active metals to form the corresponding phenoxide .Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 353.9±44.0 °C and a predicted density of 1.368±0.06 g/cm3 . Its pKa is predicted to be 9.45±0.15 .Scientific Research Applications
Molecular Structure and Spectroscopy
Research has demonstrated the utility of thiazole derivatives in the understanding of molecular structure and spectroscopy. For instance, Viji et al. (2020) utilized quantum chemical calculations and molecular docking to explore the molecular structure and spectroscopic data of a thiazole derivative, highlighting its potential in biological applications based on molecular docking predictions (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Sensor Development and Detection
Thiazole derivatives have been recognized for their relevance in developing sensors for detecting metal ions and other chemical entities. A study by Lambert et al. (2000) on fluorophores containing the thiazoline chromophore indicates their selective detection capabilities for Al3+ ions, suggesting applications in biological and environmental monitoring (Lambert, Taylor, Wegener, Woodhouse, Lincoln, & Ward, 2000).
Materials Science and Organic Electronics
In materials science, particularly in organic electronics, thiazole-based compounds have shown promising results. For example, Zhang et al. (2016) designed thiazolo[5,4-d]thiazole derivatives that undergo excited-state intramolecular proton transfer, enabling wide emission tuning and the development of white organic light-emitting diodes (WOLEDs) (Zhang, Chen, Hung, Tang, Hsu, Chen, Meng, & Chou, 2016).
Corrosion Inhibition
Thiazole compounds have also been evaluated for their effectiveness as corrosion inhibitors. Research by Farahati et al. (2019) discusses the synthesis and application of thiazoles as corrosion inhibitors for copper, showcasing their high inhibition efficiencies and potential in protective coatings (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).
Antimicrobial and Anticancer Applications
Furthermore, thiazole derivatives have been synthesized and tested for their antimicrobial and anticancer activities. Al-adilee & Hessoon (2019) prepared thiazolyl azo dye ligand and metal complexes, which demonstrated significant antibacterial and antifungal activities, as well as in vitro antitumor activity against human breast cancer (Al-adilee & Hessoon, 2019).
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-(1,3-thiazol-2-yloxy)phenol, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The properties of thiazole derivatives suggest that they may be influenced by a variety of environmental factors .
Biochemical Analysis
Biochemical Properties
4-(1,3-Thiazol-2-yloxy)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antioxidant properties by interacting with enzymes that neutralize free radicals . Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the expression of genes involved in oxidative stress responses, thereby protecting cells from damage . Furthermore, this compound may impact cellular metabolism by interacting with metabolic enzymes, altering the production and utilization of energy within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit enzymes involved in the synthesis of nucleic acids, thereby affecting cell proliferation . Additionally, this compound may induce changes in gene expression by interacting with transcription factors, ultimately influencing cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including this compound, can remain stable under specific conditions, maintaining their biological activity over extended periods . Degradation products may also form, potentially altering the compound’s effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. For instance, this compound may undergo oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic processes are crucial for regulating the compound’s bioavailability and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological effects. This compound may interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . Additionally, the distribution of this compound within different tissues can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence energy production and oxidative stress responses . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Properties
IUPAC Name |
4-(1,3-thiazol-2-yloxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-7-1-3-8(4-2-7)12-9-10-5-6-13-9/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCXHVRYLGJATR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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